molecular formula C5H3BrN2O3S B8035841 5-Bromo--2-nitrothiophene-3-carbaldehyde oxime CAS No. 1093878-19-3

5-Bromo--2-nitrothiophene-3-carbaldehyde oxime

Cat. No.: B8035841
CAS No.: 1093878-19-3
M. Wt: 251.06 g/mol
InChI Key: BIOZEBWUZFUNJP-FARCUNLSSA-N
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Description

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime is an organic compound with the molecular formula C5H3BrN2O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime typically involves the nitration of 5-bromo-2-thiophenecarboxaldehyde followed by the formation of the oxime derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound’s derivatives are believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitrothiophene-3-carbaldehyde: The parent compound without the oxime group.

    2-Nitrothiophene-3-carbaldehyde oxime: Lacks the bromine substituent.

    5-Bromo-2-thiophenecarboxaldehyde oxime: Lacks the nitro group.

Uniqueness

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime is unique due to the presence of both bromine and nitro substituents, which enhance its reactivity and potential for diverse chemical transformations. This combination of functional groups also contributes to its biological activity and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-nitrothiophen-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3S/c6-4-1-3(2-7-9)5(12-4)8(10)11/h1-2,9H/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOZEBWUZFUNJP-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=NO)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1/C=N/O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209294
Record name [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-19-3
Record name [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093878-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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